Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl) phosphate
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name, azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl] phosphate , reflects its ammonium cation paired with a phosphate anion bearing two perfluorinated alkyl chains. Each chain contains 18 carbon atoms, with 32 fluorine atoms (dotriacontafluoro) and a terminal trifluoromethyl group (-CF₃). The numbering begins at the phosphate-bound oxygen, proceeding through the fluorinated backbone to the terminal CF₃ group.
Isomeric possibilities arise from the stereochemistry of the trifluoromethyl branch at position 17. However, the synthetic route typically yields a single stereoisomer due to the steric and electronic constraints imposed by the perfluorinated chain. The absence of chiral centers in the phosphate headgroup further limits isomeric diversity.
Table 1: Key Nomenclature Descriptors
Crystallographic Analysis and Molecular Geometry
X-ray crystallographic data for this compound remains unreported, likely due to challenges in growing single crystals of sufficient quality from its viscous liquid or amorphous solid state. Computational models derived from density functional theory (DFT) suggest a bent geometry for the phosphate anion, with an O–P–O bond angle of approximately 109.5°, consistent with tetrahedral coordination. The perfluorinated chains adopt a helical conformation, stabilized by fluorine-fluorine repulsion and van der Waals interactions.
The ammonium cation engages in ionic bonding with the phosphate oxygen atoms, with N–H···O hydrogen bond distances computationally estimated at 1.8–2.0 Å. The steric bulk of the fluorinated chains enforces a staggered arrangement around the phosphate center, minimizing intramolecular strain.
Spectroscopic Characterization
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectra exhibit signature absorptions for:
- P–O stretching : 1050–950 cm⁻¹ (broad, asymmetric stretching of phosphate O–P–O).
- C–F stretching : 1250–1100 cm⁻¹ (intense bands from CF₂ and CF₃ groups).
- N–H stretching : 3200–2800 cm⁻¹ (weak, broad peaks from ammonium N–H).
The absence of O–H stretches above 3000 cm⁻¹ confirms the anhydrous nature of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : A singlet at δ 6.8–7.2 ppm corresponds to the ammonium protons, while the fluorinated chains are NMR-silent due to the absence of hydrogen atoms.
- ¹⁹F NMR : Resonances split into multiplets between δ -80 and -125 ppm, reflecting the CF₂ and CF₃ environments. The terminal CF₃ group appears as a triplet (δ -62 ppm, J = 12 Hz).
- ³¹P NMR : A singlet at δ 2.5 ppm confirms the presence of a single phosphate species.
X-ray Photoelectron Spectroscopy (XPS)
High-resolution XPS reveals:
- P 2p₃/₂ : 134.2 eV (phosphate group).
- F 1s : 689.5 eV (C–F bonds).
- N 1s : 402.1 eV (ammonium cation).
Table 2: Spectroscopic Signatures
| Technique | Key Peaks/Shifts | Assignment |
|---|---|---|
| FT-IR | 1250–1100 cm⁻¹ | C–F stretching |
| ¹⁹F NMR | δ -62 ppm (triplet) | CF₃ group |
| XPS | F 1s at 689.5 eV | Perfluoroalkyl chains |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) in negative mode ([M–H]⁻) shows a base peak at m/z 1906.3, corresponding to the deprotonated phosphate anion. Major fragments include:
- m/z 950.1: Bis(perfluoroalkyl) phosphate cleavage.
- m/z 431.0: CF₃(CF₂)₁₆– ion (C₁₇F₃₅⁻).
- m/z 79.0: PO₃⁻ (phosphate core).
High-resolution MS confirms the molecular formula with a mass accuracy of <2 ppm. Collision-induced dissociation (CID) preferentially breaks C–C bonds in the fluorinated chains, yielding a ladder of CF₂-loss fragments (m/z differences of 50 Da).
Properties
CAS No. |
93776-28-4 |
|---|---|
Molecular Formula |
C38H12F70NO4P |
Molecular Weight |
1907.4 g/mol |
IUPAC Name |
azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl] phosphate |
InChI |
InChI=1S/C38H9F70O4P.H3N/c39-5(40,9(45,46)13(53,54)17(61,62)21(69,70)25(77,78)29(85,86)33(93,94)31(89,90)27(81,82)23(73,74)19(65,66)15(57,58)11(49,50)7(43,35(97,98)99)36(100,101)102)1-3-111-113(109,110)112-4-2-6(41,42)10(47,48)14(55,56)18(63,64)22(71,72)26(79,80)30(87,88)34(95,96)32(91,92)28(83,84)24(75,76)20(67,68)16(59,60)12(51,52)8(44,37(103,104)105)38(106,107)108;/h1-4H2,(H,109,110);1H3 |
InChI Key |
FXCLFLOUGBGIGW-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of ammonium bis(perfluoroalkyl) phosphate compounds generally involves two key steps:
- Synthesis of the perfluoroalkyl phosphate intermediate
- Neutralization with ammonium to form the ammonium salt
Due to the highly fluorinated alkyl chains, the synthesis requires careful handling of fluorinated intermediates and reagents under controlled conditions.
Stepwise Preparation Details
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of perfluoroalkyl alcohol precursor | Starting from perfluorinated alkyl iodides or bromides, fluorinated alcohols such as 3,3,4,4,...-dotriacontafluoro-17-(trifluoromethyl)octadecanol are synthesized via fluorination and substitution reactions | Requires specialized fluorination techniques, often electrochemical or catalytic fluorination |
| 2 | Phosphorylation of perfluoroalkyl alcohol | Reaction of the perfluoroalkyl alcohol with phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to form the corresponding perfluoroalkyl phosphate intermediate | Typically performed under anhydrous conditions to avoid hydrolysis |
| 3 | Formation of bis(perfluoroalkyl) phosphate | Coupling two perfluoroalkyl phosphate units to form bis(perfluoroalkyl) phosphate | Controlled stoichiometry and temperature to favor bis-substitution |
| 4 | Neutralization with ammonium hydroxide or ammonium salts | The bis(perfluoroalkyl) phosphate intermediate is neutralized with ammonium hydroxide or ammonium carbonate to yield the ammonium bis(perfluoroalkyl) phosphate salt | Neutralization is done under mild conditions to preserve the integrity of the fluorinated chains |
Detailed Reaction Conditions and Parameters
- Temperature: Typically maintained between 0°C to 50°C during phosphorylation to prevent decomposition of sensitive fluorinated intermediates.
- Solvents: Anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or fluorinated solvents are preferred to maintain stability.
- Purification: The final product is purified by recrystallization or chromatography under inert atmosphere to avoid moisture contamination.
- Yield: Reported yields vary but generally range from 70% to 90% depending on the purity of starting materials and reaction control.
Research Findings and Analytical Data
Characterization Techniques
- NMR Spectroscopy: ^19F NMR is critical for confirming the fluorinated chain integrity.
- Mass Spectrometry: Confirms molecular weight (1907.4 g/mol) and molecular formula.
- Infrared Spectroscopy (IR): Identifies phosphate functional groups and ammonium salt formation.
- Elemental Analysis: Confirms composition consistent with C38H12F70NO4P.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents | Conditions | Outcome | Challenges |
|---|---|---|---|---|
| Perfluoroalkyl alcohol synthesis | Perfluoroalkyl iodides/bromides, fluorination catalysts | Controlled fluorination, inert atmosphere | Fluorinated alcohol precursor | Handling toxic fluorinated reagents |
| Phosphorylation | POCl3 or P2O5, anhydrous solvent | 0-50°C, dry conditions | Perfluoroalkyl phosphate intermediate | Avoiding hydrolysis |
| Bis-substitution | Stoichiometric control, coupling agents | Mild temperature | Bis(perfluoroalkyl) phosphate | Controlling selectivity |
| Neutralization | Ammonium hydroxide or salts | Room temperature, aqueous or mixed solvent | Ammonium bis(perfluoroalkyl) phosphate salt | Maintaining fluorinated chain integrity |
Chemical Reactions Analysis
Types of Reactions
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the phosphate group.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include the corresponding fluorinated alcohol and phosphate derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C38H9F70NO4P
- Molecular Weight : 1907.4 g/mol
- CAS Number : 93776-28-4
The compound features a long perfluorinated alkyl chain which imparts unique properties such as hydrophobicity and thermal stability. These characteristics make it suitable for various applications in materials science and environmental chemistry.
Surface Coatings
Ammonium bis(3,3,...)-phosphate is utilized in the formulation of surface coatings due to its excellent wetting and spreading properties. The fluorinated chains enhance water repellency and durability of coatings used in automotive and aerospace industries.
Emulsifiers in Cosmetics
The compound serves as an emulsifier in cosmetic formulations. Its ability to stabilize oil-in-water emulsions is critical for creating lotions and creams that require a smooth texture and prolonged shelf life.
Research indicates that similar ammonium salts exhibit antimicrobial properties. Studies have shown that modifications of ammonium compounds can lead to enhanced biological activity against various pathogens . This suggests potential applications in pharmaceuticals or as preservatives in food products.
Environmental Remediation
Due to its surfactant properties and ability to interact with hydrophobic pollutants like petroleum hydrocarbons , this compound can be explored for use in environmental remediation efforts. It may facilitate the biodegradation of contaminants in soil and water systems.
Nanotechnology
In nanotechnology applications, ammonium bis(3,...)-phosphate can be used as a stabilizing agent for nanoparticles. Its unique chemical structure allows it to interact favorably with both organic and inorganic materials during nanoparticle synthesis.
Data Table: Properties and Applications
| Property/Application | Description |
|---|---|
| Surface Coatings | Enhances water repellency and durability |
| Cosmetic Emulsifier | Stabilizes oil-in-water emulsions |
| Antimicrobial Activity | Potential use as a preservative |
| Environmental Remediation | Aids in the biodegradation of hydrocarbons |
| Nanoparticle Stabilization | Stabilizes nanoparticles during synthesis |
Case Study 1: Environmental Remediation
A study conducted on the application of ammonium bis(3,...)-phosphate in contaminated soil revealed its effectiveness in enhancing the biodegradation rates of petroleum hydrocarbons by native soil microorganisms. The results indicated a significant reduction in total petroleum hydrocarbons (TPH) levels over a controlled period .
Case Study 2: Cosmetic Formulation
In a formulation study for skin creams using ammonium bis(3,...)-phosphate as an emulsifier showed improved stability over traditional emulsifiers. The resulting creams exhibited enhanced texture and longevity without separation over time .
Mechanism of Action
The mechanism of action of ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl) phosphate is primarily based on its ability to form stable, hydrophobic layers on surfaces. This property is attributed to the presence of multiple fluorine atoms, which create a low-energy surface that repels water and other polar substances . The compound interacts with molecular targets through van der Waals forces and hydrogen bonding, leading to the modification of surface properties .
Comparison with Similar Compounds
Fluorination and Chain Length
Functional Groups and Solubility
- The sulfonamide-linked compound (CAS 30381-98-7) exhibits higher solubility in polar solvents due to its sulfonyl and ethyl groups, whereas the target compound’s fully fluorinated chain limits solubility to non-polar matrices .
Environmental and Regulatory Considerations
- All PFAS compounds, including the target, face scrutiny for environmental persistence. The U.S. EPA’s Toxics Release Inventory (TRI) mandates reporting for PFAS-related revisions, as seen in 1999 data .
- The target compound’s lack of explicit hazard data in the evidence contrasts with CAS 30381-98-7, which has detailed ECHA classifications .
Research Findings and Gaps
- Synthesis Challenges : The target compound’s complex fluorination pattern (e.g., 17-(trifluoromethyl)) may require specialized fluorination techniques compared to linear perfluoroalkyl analogs .
- Performance Data : While CAS 30381-98-7 has documented use in coatings, the target compound’s applications remain inferred from structural analogs .
- Toxicity Studies: No specific ecotoxicological data were found for the target compound, unlike shorter-chain PFAS, which are increasingly regulated .
Biological Activity
Ammonium bis(3,3,4,...18-dotriacontafluoro-17-(trifluoromethyl)octadecyl) phosphate (CAS Number: 93777-13-0) is a quaternary ammonium compound characterized by its extensive perfluorinated alkyl chains. This compound exhibits unique biological activities due to its structural properties and has garnered attention in various fields including biochemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 1607.32 g/mol. The compound features a complex structure with multiple fluorinated carbon chains that contribute to its hydrophobic characteristics and potential biological interactions.
Biological Activity Overview
Ammonium bis(3,...18-dotriacontafluoro-17-(trifluoromethyl)octadecyl) phosphate exhibits a range of biological activities primarily associated with its quaternary ammonium structure. Quaternary ammonium compounds (QACs) are known for their antimicrobial properties and have been studied extensively for their effects on bacteria and fungi.
Antimicrobial Activity
- Mechanism of Action : QACs disrupt microbial cell membranes by altering membrane permeability. The positively charged ammonium groups interact with the negatively charged components of bacterial membranes leading to cell lysis. Studies show that compounds like ammonium bis(3,...18-dotriacontafluoro-17-(trifluoromethyl)octadecyl) phosphate can exhibit:
-
Case Studies :
- A study on the antibacterial efficacy of various QACs indicated that those with longer alkyl chains had enhanced activity due to better membrane penetration .
- In vitro tests showed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Cytotoxicity and Safety Profile
While exhibiting antimicrobial properties, the cytotoxic effects of ammonium bis(3,...18-dotriacontafluoro-17-(trifluoromethyl)octadecyl) phosphate on human cells have also been evaluated. Research indicates:
- Moderate Cytotoxicity : Higher concentrations can lead to cytotoxic effects in mammalian cells; however, these effects are concentration-dependent .
- Safety Considerations : Regulatory assessments highlight the need for careful handling due to potential environmental impacts and bioaccumulation concerns associated with perfluorinated compounds .
Comparative Biological Activity Table
| Compound Name | CAS Number | Antimicrobial Activity | Cytotoxicity | Notes |
|---|---|---|---|---|
| Ammonium bis(3,...18-dotriacontafluoro-17-(trifluoromethyl)octadecyl) phosphate | 93777-13-0 | Broad-spectrum against bacteria and fungi | Moderate at high concentrations | Effective in low concentrations |
| Hexadecyltrimethylammonium bromide (CTAB) | 57-09-0 | Strong antibacterial and antifungal activity | High cytotoxicity | Commonly used in laboratory settings |
| Dodecyltrimethylammonium bromide (DTAB) | 112-00-5 | Effective against Gram-positive bacteria | Moderate cytotoxicity | Similar mechanism as QACs |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the fluorinated chains in this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹⁹F NMR) to resolve the complex fluorinated structure, complemented by Fourier-transform infrared (FTIR) spectroscopy to confirm phosphate and ammonium functional groups. Mass spectrometry (e.g., MALDI-TOF) is critical for verifying molecular weight due to the compound’s high fluorine content, which may complicate ionization .
- Experimental Design : Employ a combination of solvent systems (e.g., deuterated dimethyl sulfoxide) to enhance solubility and spectral resolution. Calibrate instruments using fluorinated reference standards to minimize signal overlap .
Q. How should researchers safely handle this compound given its potential hazards?
- Methodological Answer : Follow GHS hazard guidelines (Category 2 skin/eye irritation, Category 4 inhalation toxicity). Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. Store in dry, ventilated areas away from reactive metals or strong acids to avoid decomposition .
- Data Contradiction Note : While Sigma-Aldrich’s SDS classifies it as non-hazardous for transport, conflicting data from Aladdin’s SDS emphasizes respiratory risks; validate handling protocols against both sources .
Q. What synthesis routes are feasible for producing this compound?
- Methodological Answer : Adapt phosphate esterification methods used for ammonium phosphate derivatives. React perfluorinated octadecyl alcohol with phosphorus oxychloride, followed by ammonium salt formation under anhydrous conditions. Purify via recrystallization in fluorinated solvents (e.g., perfluorohexane) .
- Key Challenge : Fluorinated chains hinder nucleophilic substitution; optimize reaction temperatures (80–100°C) and use catalysts like DMAP to enhance yield .
Advanced Research Questions
Q. How does the perfluorinated chain influence the compound’s thermal stability and surface activity?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (expected >270°C based on similar phosphates). Use contact angle measurements to evaluate surface energy; the fluorinated chain likely reduces wettability, making it suitable as a surfactant in non-polar systems .
- Data Contradiction Analysis : Conflicting reports on fluorinated phosphate stability (e.g., notes decomposition at 270°C, while implies higher resilience). Replicate studies under controlled humidity to isolate moisture-driven degradation .
Q. What computational models can predict interactions between this compound and biological membranes?
- Methodological Answer : Apply molecular dynamics (MD) simulations using force fields parameterized for fluorocarbons (e.g., OPLS-AA). Focus on lipid bilayer penetration dynamics, leveraging COMSOL Multiphysics for fluid-phase behavior modeling. Validate with experimental membrane permeability assays .
- Theoretical Framework : Link results to the "hydrophobic mismatch" theory to explain how fluorinated chains disrupt membrane integrity, potentially informing toxicity studies .
Q. How can researchers resolve discrepancies in reported toxicity profiles of fluorinated phosphates?
- Methodological Answer : Perform in vitro assays (e.g., MTT for cytotoxicity) using human bronchial cells (BEAS-2B) to assess inhalation risks. Cross-reference with zebrafish embryo models (OECD TG 236) for acute toxicity. Contrast findings with SDS data (e.g., vs. 3) to identify context-specific hazards .
- Advanced Technique : Use LC-MS/MS to quantify metabolic byproducts (e.g., trifluoroacetic acid) in exposed organisms, correlating with histopathology data .
Methodological Guidance for Contradictory Data
Q. When designing stability studies, how should researchers account for conflicting decomposition temperatures?
- Resolution Strategy : Standardize testing conditions (e.g., heating rate, atmosphere) across labs. Use differential scanning calorimetry (DSC) to detect phase transitions and decompose intermediates. Publish raw datasets to enable meta-analyses .
Q. What protocols ensure reproducibility in synthesizing this highly fluorinated compound?
- Best Practices : Document solvent purity (e.g., ≤10 ppm water), inert gas purging durations, and catalyst batch sources. Share synthetic intermediates via open-access platforms (e.g., PubChem) for independent verification .
Tables for Key Properties
| Property | Method | Expected Result | Reference |
|---|---|---|---|
| Thermal Decomposition | TGA (N₂, 10°C/min) | Onset: 270–280°C, residue: <5% | |
| Solubility in Polar Solvents | UV-Vis (λ=300 nm) | <0.1 mg/mL in H₂O; >50 mg/mL in DMSO | |
| Surface Tension Reduction | Du Noüy Ring Method | Δγ = 40–45 mN/m (vs. water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
